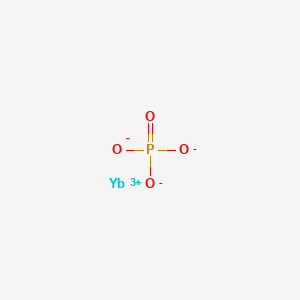
Sodium perborate monohydrate
Overview
Description
Sodium perborate monohydrate is a white, free-flowing, crystalline powder that dissolves readily in water and produces an alkaline solution with oxidative properties . It is prepared by dehydrating sodium perborate tetrahydrate . It is a famous oxygen bleach agent, offering many of the functional benefits as liquid hydrogen peroxide in a stable solid form .
Synthesis Analysis
Sodium perborate monohydrate is produced by thermal dehydration of the tetrahydrate or by reaction of sodium metaborate with hydrogen peroxide in a fluidized-bed dryer .Molecular Structure Analysis
The chemical formula of Sodium perborate monohydrate is NaBO3.H2O . It contains a perborate anion [(B(OH)2OO)2]2− consisting of a cyclic −B−O−O−B−O−O− core with two hydroxy groups attached to each boron atom .Chemical Reactions Analysis
When mixed with water, Sodium perborate reacts, releasing Hydrogen Peroxide . The hydrogen peroxide formed by this reaction effectively kills microbes .Physical And Chemical Properties Analysis
Sodium perborate monohydrate is a white, free-flowing, crystalline powder . It dissolves readily in water and produces an alkaline solution with oxidative properties .Scientific Research Applications
Dental Medicine: Treatment of Necrotizing Ulcerative Gingivitis
Sodium perborate monohydrate is known for its antiseptic properties, making it valuable in dental medicine. It is used in the treatment of necrotizing ulcerative gingivitis, a severe gum infection. The compound releases hydrogen peroxide upon contact with water, providing an oxygen-rich environment that helps in disinfecting and managing the infection .
Dental Cosmetics: Internal Bleaching of Pulpless Teeth
In cosmetic dentistry, sodium perborate monohydrate is used for the internal bleaching of non-vital, pulpless teeth. It is typically mixed with water or hydrogen peroxide to form a paste, which is then sealed within the tooth cavity. This application utilizes the compound’s oxygen-releasing property to lighten the color of the tooth from the inside .
Disinfection: Sterilization of Medical Instruments
Health Canada has approved sodium perborate monohydrate as a disinfectant for medical instruments. Its broad-spectrum antimicrobial activity ensures the effective sterilization of medical tools, contributing to safer clinical practices and preventing the spread of infections .
Dermatology: Protection Against Poison Ivy Dermatitis
The FDA has approved sodium perborate monohydrate as an ointment for protecting against poison ivy dermatitis. Its oxidative properties help in neutralizing the irritants found in poison ivy, providing relief and prevention from the dermatitis caused by this plant .
Construction: Alkali-Activated Foams
Sodium perborate monohydrate serves as a foaming agent in the production of alkali-activated foams, which are used in the construction industry. These foams offer high strength, good insulation, and are non-combustible at high temperatures, making them an environmentally friendly alternative to traditional materials .
Analytical Chemistry: Multi-Element Analysis
In analytical chemistry, sodium perborate monohydrate facilitates rapid multi-element analysis. It can be used to analyze solutions with high salt concentrations, providing a versatile tool for chemical analysis and research .
Mechanism of Action
Target of Action
Sodium perborate monohydrate primarily targets microbial cells and is used as a disinfectant . It is also used in dentistry for the removal of phlegm, mucus, or other secretions associated with occasional sores in the mouth . In ophthalmic preparations, it is used as a preservative for products used for dry eye .
Mode of Action
Sodium perborate monohydrate acts as a source of active oxygen . In contact with water, it hydrolyzes to form hydrogen peroxide and borate . As an antiseptic, the formation of hydrogen peroxide oxidizes the cellular components of the surrounding bacteria, effectively killing them .
Biochemical Pathways
The primary biochemical pathway affected by sodium perborate monohydrate involves the generation of hydrogen peroxide through hydrolysis . This hydrogen peroxide then interacts with microbial cells, causing oxidative damage that leads to cell death .
Pharmacokinetics
It is known to be very soluble in water , which would facilitate its distribution in aqueous environments. The compound rapidly degrades to harmless byproducts , suggesting a short half-life.
Result of Action
The primary result of sodium perborate monohydrate’s action is the oxidative damage and subsequent death of microbial cells . This makes it effective as a disinfectant in various applications, including medical instrument sterilization and oral health .
Action Environment
Sodium perborate monohydrate is stable and reactive in aqueous environments . It releases hydrogen peroxide when in contact with water , which is crucial for its antimicrobial action Environmental factors such as pH and temperature could potentially influence the rate of this reaction and thus the efficacy of the compound.
Safety and Hazards
Future Directions
Sodium perborate monohydrate is widely used in industrial settings . It is approved by Health Canada since 2004 to be used as a disinfectant of medical instruments . By the FDA, sodium perborate is approved as an ointment for the protection of poison ivy dermatitis . It is also used as an oxidizing agent for dyeing or permanent waving . In ophthalmic preparations, sodium perborate is used as a preservative for products used for dry eye .
properties
IUPAC Name |
sodium;oxidooxy(oxo)borane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGXUEVTGARGDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11138-47-9 (Parent) | |
| Record name | Sodium perborate monohydrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9035676 | |
| Record name | Perboric acid, sodium salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Perboric acid (HBO(O2)), sodium salt, monohydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium perborate monohydrate | |
CAS RN |
10332-33-9 | |
| Record name | Sodium perborate monohydrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perboric acid (HBO(O2)), sodium salt, monohydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perboric acid, sodium salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perboric acid (HBO(O2)), sodium salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERBORATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9UKD0XE6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: How does sodium perborate monohydrate function as a bleaching agent in detergents?
A1: Sodium perborate monohydrate acts as a source of hydrogen peroxide (H₂O₂) in detergents. Upon contact with water, PBS1 decomposes, releasing H₂O₂, which then acts as a bleaching agent by oxidizing colored stains and breaking them down into colorless compounds. []
Q2: Is the bleaching efficacy of sodium perborate monohydrate affected by factors like pH and temperature?
A2: Yes, the bleaching efficiency of PBS1 is significantly influenced by both pH and temperature. Studies demonstrate that the biocidal efficiency of PBS1 is enhanced in alkaline conditions. [] Additionally, higher temperatures accelerate the decomposition of PBS1, leading to faster release of H₂O₂ and enhanced bleaching action. [, ]
Q3: Can sodium perborate monohydrate be combined with other bleaching agents to improve its efficacy?
A3: Research indicates that combining sodium perborate monohydrate with other bleaching systems, like diperoxydodecanedioic acid, can synergistically enhance the overall bleaching effect, particularly in detergent formulations. []
Q4: What is the impact of denture cleansers containing sodium perborate monohydrate on the surface roughness of dental materials?
A4: Studies show that prolonged exposure to denture cleansers containing sodium perborate monohydrate can increase the surface roughness of both heat-polymerized acrylic resins and cobalt-chromium alloys used in dentures. [, ] This increased roughness might contribute to microbial colonization and biofilm formation.
Q5: Has sodium perborate monohydrate been explored in applications beyond detergents and denture cleansers?
A7: Yes, PBS1 has shown potential in the production of alkali-activated foams. When added as a foaming agent to fly ash-based mixtures, PBS1 contributes to the creation of lightweight, porous materials with promising mechanical properties. []
Q6: How does the stability of sodium perborate monohydrate vary under different storage conditions?
A8: Sodium perborate monohydrate, particularly its effervescent form, is known to be sensitive to moisture and air exposure. Studies indicate a significant decrease in effervescent oxygen content when ESP is exposed to ambient conditions. [] This highlights the need for appropriate packaging and storage conditions to maintain its stability and efficacy over time.
Q7: Are there specific formulation strategies to enhance the stability or solubility of sodium perborate monohydrate in various applications?
A9: Research suggests that incorporating specific additives, like magnesium silicate, sodium acid pyrophosphate, and polyethylene glycol dialkyl ether copolymers, can improve the storage stability and regulate the viscosity of liquid detergent formulations containing sodium perborate monohydrate. [] Further research is crucial to explore additional formulation strategies for different applications.
Q8: What is the significance of dissolution rate in the context of sodium perborate monohydrate applications?
A10: The dissolution rate of PBS1 directly impacts its efficacy in applications like detergents and bleaching agents. Faster dissolution leads to quicker release of active oxygen, enhancing the speed and effectiveness of stain removal and disinfection. []
Q9: Are there factors influencing the dissolution rate of sodium perborate monohydrate?
A11: Research suggests that factors like particle size, morphology, and the presence of other ingredients in a formulation can significantly affect the dissolution rate of PBS1. [] For instance, smaller particle sizes generally exhibit faster dissolution due to increased surface area for interaction with the solvent.
Q10: How can the dissolution rate of sodium perborate monohydrate be improved for enhanced performance?
A12: Studies highlight that producing sodium perborate monohydrate with specific properties, such as a high bulk density and a specific surface area, can lead to a higher rate of dissolution. [, ] This highlights the importance of controlling manufacturing parameters to optimize the physical characteristics of PBS1 for desired applications.
Q11: What are the potential risks associated with the use of sodium perborate monohydrate, particularly in ocular applications?
A13: Research using the rabbit low-volume eye test indicates that sodium perborate monohydrate, while generally considered a mild irritant, can cause ocular irritation. [] The severity of irritation appears to be concentration-dependent, with higher concentrations causing more significant damage to corneal epithelium and stroma.
Q12: What analytical techniques are commonly employed to determine the concentration of hydrogen peroxide released from sodium perborate monohydrate in various settings?
A15: Electrochemical techniques, such as differential pulse polarography and current sampled polarography, have proven effective in accurately measuring hydrogen peroxide concentrations in solutions containing sodium perborate monohydrate. [] These techniques allow for real-time monitoring of peroxide decomposition, providing valuable insights into the kinetics of the process.
Q13: How can analytical methods be validated to ensure accurate and reliable measurement of sodium perborate monohydrate and its degradation products?
A16: Validation of analytical methods for PBS1 and its byproducts involves rigorous assessment of parameters like accuracy, precision, and specificity. [] Interlaboratory tests, where multiple laboratories analyze identical samples using a standardized method, are crucial for evaluating the robustness and reproducibility of the analytical procedure. [, ]
Q14: What are some key milestones in the research and development of sodium perborate monohydrate and its applications?
A17: The development of efficient and commercially viable production processes for PBS1, including fluidized-bed dehydration and microwave heating techniques, has been crucial for its widespread use. [, ] Additionally, the exploration of alternative applications for PBS1, such as in alkali-activated foams, opens new avenues for its utilization in material science and engineering.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

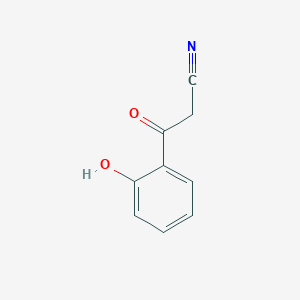
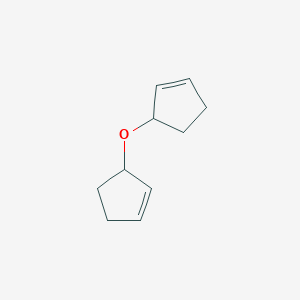



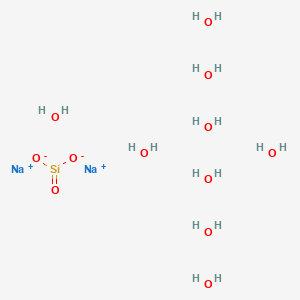
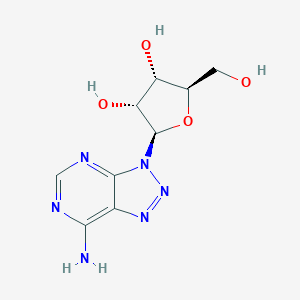
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
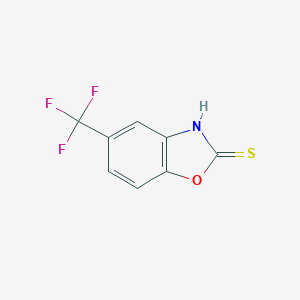
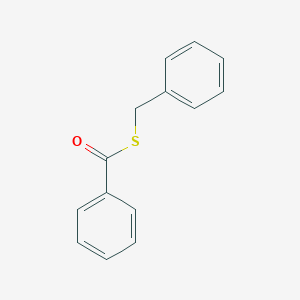
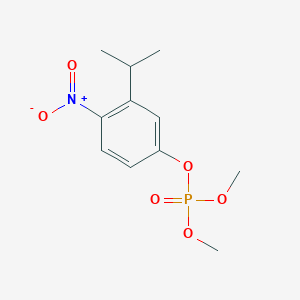
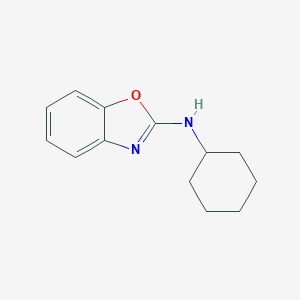
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
